3-Bstbtd

Beschreibung

Contextualization of 3-Bstbtd within Contemporary Organic and Macromolecular Chemistry

Within the realm of contemporary organic chemistry, 3-Bstbtd serves as a molecule with distinct structural features that present opportunities for exploring novel reaction pathways and synthetic methodologies. Organic chemistry, broadly defined as the study of carbon-containing compounds, is a highly creative science focused on developing new compounds and improving synthesis methods. acs.org The presence of multiple functional groups in 3-Bstbtd – specifically the siloxy group, ketone, and the sulfone (dioxide) on the thiophene (B33073) ring – contributes to its potential for diverse chemical transformations, including oxidation, reduction, and substitution reactions. The synthesis of its core structure, the tetrahydrobenzo(b)thiophene, can be achieved through methods such as the Gewald reaction or palladium-catalyzed bromocyclization, highlighting its connection to established synthetic strategies in heterocyclic chemistry.

In macromolecular chemistry, which focuses on the synthesis, structure, and properties of very large molecules like polymers wikipedia.org, compounds like 3-Bstbtd can serve as potential building blocks or intermediates for creating more complex structures. While the provided information does not detail the direct incorporation of 3-Bstbtd into specific macromolecules, its functional groups and rigid core structure suggest potential for polymerization or grafting reactions to form novel polymeric materials with tailored properties. Macromolecular chemistry research often aims to precisely control the architecture, functionality, and nanostructure of polymer materials for high-tech applications. ipfdd.detu-dresden.de

Significance of 3-Bstbtd in Advanced Materials Science and Emerging Technologies

3-Bstbtd's significance in advanced materials science stems from its unique combination of structural elements, which can impart specific physical and chemical properties. Materials science is an interdisciplinary field focused on discovering, designing, and applying materials, often involving principles from physics, chemistry, and engineering. wikipedia.org The presence of the sulfone group can influence properties such as polarity and electronic distribution, while the rigid bicyclic core can contribute to structural integrity. The siloxy group can offer routes for further functionalization or incorporation into silica-based materials or hybrid systems.

While specific applications of 3-Bstbtd in advanced materials are not extensively detailed in the provided snippets, organic compounds with similar heterocyclic or functional group profiles are frequently explored in areas such as organic electronics, functional coatings, and specialized polymers. Advanced materials research often focuses on developing materials with responsive properties or enhanced performance for various technologies. iberdrola.comlist.lu The potential reactivity of 3-Bstbtd suggests it could be a valuable intermediate in the synthesis of molecules designed for specific roles in these emerging technologies.

Current Research Landscape and Unaddressed Challenges Pertaining to 3-Bstbtd Systems

The current research landscape surrounding 3-Bstbtd appears to involve explorations into its synthesis and fundamental reactivity. Challenges in organic synthesis, such as achieving regioselectivity in functionalization, are relevant to working with molecules like 3-Bstbtd that possess multiple reactive sites. Steric directing groups, such as the tert-butyldiphenylsilyl (TBDPS) group present in 3-Bstbtd, can be employed to control the site of reaction.

Unaddressed challenges pertaining to 3-Bstbtd systems likely include a comprehensive understanding of its reaction mechanisms under various conditions, the development of efficient and scalable synthetic routes, and a thorough investigation of its potential applications in materials science and other fields. While general research challenges in chemistry and materials science involve data harmonization, resource management, and demonstrating the impact of research gwi.comvirtualincentives.comacenaconsulting.comqualtrics.com, specific chemical challenges for 3-Bstbtd would revolve around optimizing its synthesis, exploring its full range of chemical transformations, and evaluating its performance in targeted applications.

Scope and Objectives of Academic Inquiry into 3-Bstbtd Chemistry

The scope of academic inquiry into 3-Bstbtd chemistry encompasses detailed investigations into its synthesis, structural characterization, and reactivity. Objectives would include developing improved synthetic strategies for accessing 3-Bstbtd and its derivatives, understanding the influence of its unique structural features on its chemical behavior, and exploring its potential as a building block for more complex organic molecules or functional materials. Research in this area would likely involve a combination of synthetic organic chemistry, mechanistic studies, and potentially computational chemistry to predict properties and reaction pathways. The aim is to expand the fundamental knowledge of this compound and unlock its potential for practical applications.

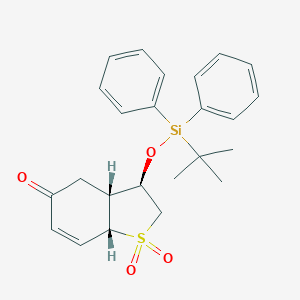

Structure

3D Structure

Eigenschaften

CAS-Nummer |

127486-99-1 |

|---|---|

Molekularformel |

C24H28O4SSi |

Molekulargewicht |

440.6 g/mol |

IUPAC-Name |

(3R,3aR,7aR)-3-[tert-butyl(diphenyl)silyl]oxy-1,1-dioxo-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |

InChI |

InChI=1S/C24H28O4SSi/c1-24(2,3)30(19-10-6-4-7-11-19,20-12-8-5-9-13-20)28-22-17-29(26,27)23-15-14-18(25)16-21(22)23/h4-15,21-23H,16-17H2,1-3H3/t21-,22+,23-/m1/s1 |

InChI-Schlüssel |

RPMKJJTXIMDQTB-XPWALMASSA-N |

SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4 |

Isomerische SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CS(=O)(=O)[C@H]4[C@@H]3CC(=O)C=C4 |

Kanonische SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4 |

Andere CAS-Nummern |

127486-99-1 |

Synonyme |

3-BSTBTD 3-tert-butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Bstbtd and Its Functionalized Analogues

Strategic Design of 3-Bstbtd Synthetic Pathways

The effective synthesis of 3-Bstbtd hinges on a carefully planned strategy that considers both the construction of the core molecular framework and the introduction of various functional groups. This involves a deep understanding of retrosynthetic principles and a continuous search for novel and more efficient reaction mechanisms.

Retrosynthetic analysis is a powerful technique for devising a synthetic plan. It involves the deconstruction of the target molecule into progressively simpler precursors until readily available starting materials are identified. amazonaws.comquizlet.com This process helps in identifying key bond disconnections and strategic intermediates.

For the 3-Bstbtd scaffold, several retrosynthetic disconnections can be envisioned, depending on the specific functionalities present in the target analogue. A common approach involves identifying key functional groups and disconnecting adjacent bonds that can be formed through reliable and high-yielding reactions. For instance, if the 3-Bstbtd scaffold contains an ester and a hydroxyl group in a 1,3-relationship, a 1,3-dioxygenated disconnection would be a logical starting point. amazonaws.com This would lead back to simpler synthons that can be assembled using well-established reactions like the aldol (B89426) or Claisen condensations. quizlet.com

The choice of disconnection is guided by the goal of arriving at simple, commercially available starting materials as efficiently as possible. amazonaws.com Each disconnection must correspond to a known and reliable forward reaction. amazonaws.com The following table outlines a hypothetical retrosynthetic analysis for a functionalized 3-Bstbtd analogue.

| Target Molecule | Disconnection Strategy | Key Intermediates | Potential Forward Reactions |

| Functionalized 3-Bstbtd | C-C bond disconnection adjacent to a carbonyl group | Aldehyde and ketone precursors | Aldol condensation, Wittig reaction |

| Functionalized 3-Bstbtd | C-N bond disconnection in an amide linkage | Carboxylic acid and amine precursors | Amide coupling (e.g., using DCC, EDC) |

| Functionalized 3-Bstbtd | Heterocyclic ring disconnection | Acyclic precursor with appropriate functional groups | Intramolecular cyclization (e.g., nucleophilic attack) |

This table presents a generalized retrosynthetic analysis for a hypothetical functionalized 3-Bstbtd molecule, illustrating potential disconnection strategies and the corresponding forward synthetic reactions.

The field of organic synthesis is constantly evolving, with the development of novel reaction mechanisms offering more efficient and selective ways to construct complex molecules. For the synthesis of 3-Bstbtd and its analogues, the exploration of these new methods is crucial for improving yields, reducing step counts, and accessing novel chemical space.

One area of exploration is the use of multi-component reactions (MCRs). MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the formation of multiple bonds in a single step from three or more starting materials, leading to a rapid increase in molecular complexity. beilstein-journals.org The application of an MCR could potentially construct the core of the 3-Bstbtd scaffold or introduce key functional groups in a highly convergent manner. researchgate.net

The following table summarizes some novel reaction mechanisms and their potential application in the synthesis of 3-Bstbtd.

| Reaction Type | Description | Potential Application in 3-Bstbtd Synthesis |

| Multi-component Reactions (MCRs) | Three or more reactants combine in a single operation to form a product that contains significant portions of all reactants. beilstein-journals.org | Rapid assembly of the 3-Bstbtd core structure or introduction of diverse functional groups. |

| Tandem/Cascade Reactions | A sequence of intramolecular reactions that occur consecutively in a single reaction flask. researchgate.net | Efficient construction of complex ring systems within the 3-Bstbtd scaffold. |

| C-H Activation/Functionalization | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | Late-stage modification of the 3-Bstbtd scaffold to introduce new functionalities. |

This table highlights modern synthetic strategies that could be employed to enhance the efficiency and novelty of 3-Bstbtd synthesis.

Controlled Polymerization Techniques for 3-Bstbtd-Based Macromolecules

The incorporation of the 3-Bstbtd monomer into polymeric structures opens up possibilities for creating new materials with unique properties. Controlled polymerization techniques are essential for producing well-defined macromolecules with predictable molecular weights and low polydispersity.

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain. For 3-Bstbtd to be amenable to this type of polymerization, it would need to possess a suitable polymerizable group, such as a vinyl or acrylic moiety. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that can be used to synthesize polymers with well-defined architectures. mdpi.com

A hypothetical chain-growth polymerization of a vinyl-functionalized 3-Bstbtd monomer is presented in the table below.

| Monomer | Polymerization Technique | Initiator | Chain Transfer Agent (CTA) | Resulting Polymer |

| Vinyl-3-Bstbtd | RAFT Polymerization | AIBN | Trithiocarbonate | Poly(vinyl-3-Bstbtd) |

This table illustrates a potential chain-growth polymerization strategy for a hypothetical vinyl-functionalized 3-Bstbtd monomer using RAFT polymerization.

Step-growth polymerization proceeds through the reaction of functional groups on monomers, oligomers, and polymers. wikipedia.orglibretexts.org To be suitable for step-growth polymerization, the 3-Bstbtd monomer must be bifunctional or multifunctional. wikipedia.org For example, a 3-Bstbtd derivative with two complementary functional groups, such as a carboxylic acid and an amine, could undergo self-condensation to form a polyamide. Alternatively, a di-functionalized 3-Bstbtd monomer could be co-polymerized with another complementary di-functional monomer. libretexts.org

A key characteristic of step-growth polymerization is that high molecular weight polymers are only achieved at very high conversions. youtube.com The table below provides an example of a step-growth polymerization involving a hypothetical di-functional 3-Bstbtd monomer.

| Monomer A | Monomer B | Polymerization Type | Linkage Formed | Resulting Polymer |

| Diol-3-Bstbtd | Diisocyanate | Polyaddition | Urethane | Polyurethane containing 3-Bstbtd |

| Dicarboxylic acid-3-Bstbtd | Diamine | Polycondensation | Amide | Polyamide containing 3-Bstbtd |

This table outlines potential step-growth polymerization reactions involving a bifunctional 3-Bstbtd monomer to form polyurethanes or polyamides.

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to propagate. nih.gov For this strategy to be applicable, a derivative of 3-Bstbtd would need to incorporate a strained ring system, such as a lactone, lactam, or cyclic carbonate. semanticscholar.orgmdpi.com The polymerization is typically initiated by an alcohol in the presence of a catalyst. nih.gov

The properties of the resulting polymer can be influenced by the nature of the substituents on the cyclic monomer. nih.gov The following table details a hypothetical ROP of a 3-Bstbtd derivative containing a cyclic ester.

| Cyclic Monomer | Polymerization Technique | Initiator | Catalyst | Resulting Polymer |

| 3-Bstbtd-lactone | Ring-Opening Polymerization | Isopropanol | Organocatalyst (e.g., TBD) | Polyester with 3-Bstbtd side chains |

This table presents a hypothetical ring-opening polymerization of a lactone-containing 3-Bstbtd derivative to produce a polyester.

Purification and Isolation Protocols for 3-Bstbtd

Following the synthesis of a target compound like 3-Bstbtd, a crucial step is its purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification technique is dictated by the physicochemical properties of the compound, such as its polarity, solubility, and volatility.

Commonly employed purification methods in organic synthesis include:

Crystallization: This technique relies on the differential solubility of the compound and impurities in a given solvent system. A hot, saturated solution is slowly cooled, allowing the desired compound to form crystals of high purity. The selection of an appropriate solvent or solvent mixture is critical for successful crystallization.

Chromatography: This broad category of techniques separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: A widely used method where the crude mixture is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel or alumina). A solvent (the mobile phase) carries the components through the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): A more advanced form of column chromatography that uses high pressure to force the solvent through columns with smaller particle sizes, leading to higher resolution and faster separation times. Different HPLC techniques, such as normal-phase, reverse-phase, and size-exclusion chromatography, can be employed based on the properties of 3-Bstbtd.

Distillation: This method is suitable for purifying volatile liquids and is based on differences in boiling points. Simple, fractional, and vacuum distillation are variations of this technique used for different applications.

Sublimation: For solid compounds that can transition directly from the solid to the gas phase upon heating, sublimation can be an effective purification method, leaving non-volatile impurities behind.

The purity of the isolated 3-Bstbtd would then be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Sustainable Chemical Approaches in 3-Bstbtd Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic routes. A sustainable approach to the synthesis of 3-Bstbtd would focus on minimizing environmental impact and maximizing efficiency.

Key considerations for a sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. This includes the use of biocatalysts (enzymes) and heterogeneous catalysts that can be easily recovered and reused.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Safer Solvents and Reagents: Choosing solvents and reagents that are less toxic and have a lower environmental impact. The use of water as a solvent or solvent-free reaction conditions are ideal.

Waste Reduction: Designing syntheses to produce minimal and non-toxic waste. This aligns with the principle of preventing waste rather than treating it after it has been created.

By integrating these principles, the synthesis of a hypothetical compound like 3-Bstbtd could be designed to be not only efficient and effective but also environmentally responsible.

Advanced Structural Characterization and Morphological Analysis of 3 Bstbtd Materials

Spectroscopic Probing of 3-Bstbtd Molecular Architecture

Spectroscopic techniques provide valuable insights into the bonding, functional groups, and conformational preferences of the 3-Bstbtd molecule.

Vibrational Spectroscopy (e.g., IR, Raman) for 3-Bstbtd Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in 3-Bstbtd and gaining insights into its molecular vibrations. FTIR is mentioned as a spectroscopic fingerprinting method for initial characterization of 3-Bstbtd.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to transitions between vibrational energy levels. For 3-Bstbtd, characteristic absorption bands would be expected from the stretching and bending vibrations of its key functional groups, including:

C=O stretch (ketone)

S=O stretches (sulfone, from the 1,1-dioxide)

C-H stretches (aromatic and aliphatic)

C-O stretch (siloxy group)

Si-O stretch (siloxy group)

C=C stretches (in the cyclic system) Analysis of the positions, intensities, and shapes of these bands provides a unique vibrational fingerprint that can confirm the presence of these groups and offer information about their local environment and potential hydrogen bonding or other intermolecular interactions.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by the molecule, which also provides information about molecular vibrations. Raman active modes often complement IR active modes, particularly for symmetric vibrations and non-polar bonds. For 3-Bstbtd, Raman spectroscopy could provide additional details about the skeletal vibrations of the tetrahydrobenzo(b)thiophene core, the phenyl rings of the siloxy group, and the sulfone moiety. Combining IR and Raman data offers a more complete picture of the molecule's vibrational modes and symmetry.

While specific IR and Raman spectra data for 3-Bstbtd were not available in the consulted sources, these techniques are standard for confirming the structure and purity of organic compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for 3-Bstbtd Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure and conformation of organic molecules in solution. Initial characterization of 3-Bstbtd prioritizes spectroscopic fingerprints such as NMR. By analyzing the chemical shifts, splitting patterns, and integration of signals from different nuclei (primarily ¹H and ¹³C, but potentially ²⁹Si), the connectivity of atoms and the spatial arrangement of functional groups within the 3-Bstbtd molecule can be deduced.

¹H NMR Spectroscopy: Provides information about the different types of protons and their neighboring environments. The complex structure of 3-Bstbtd with its aliphatic, aromatic, and siloxy-substituted regions would yield a characteristic ¹H NMR spectrum. Analysis of coupling constants can provide details about dihedral angles and thus conformation, particularly within the tetrahydrobenzo(b)thiophene ring system.

¹³C NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule. The chemical shifts of carbon signals are highly sensitive to the electronic environment, allowing differentiation between carbonyl carbons, aromatic carbons, aliphatic carbons, and those bonded to oxygen or silicon.

Two-dimensional (2D) NMR techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning signals and establishing through-bond and through-space correlations between nuclei. These experiments are particularly valuable for confirming the complex connectivity of the tetrahydrobenzo(b)thiophene core and the attachment of the siloxy group.

Variable Temperature NMR: Could be used to study conformational dynamics or the presence of different conformers in solution, if applicable to 3-Bstbtd.

Specific NMR spectral data (chemical shifts, coupling constants) for 3-Bstbtd were not found in the available search results, but these advanced NMR techniques are routinely applied to complex organic molecules to fully elucidate their structures and conformations.

Mass Spectrometry for 3-Bstbtd Oligomer and Polymer Analysis

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. While 3-Bstbtd is described as a complex organic compound, its potential to form oligomers or polymers would require specific MS techniques for analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): These soft ionization techniques are suitable for analyzing larger molecules, including potential oligomers or polymers of 3-Bstbtd, as they typically produce intact molecular ions or pseudo-molecular ions with minimal fragmentation.

Fragmentation Analysis (e.g., MS/MS): Tandem mass spectrometry (MS/MS) can be used to fragment selected ions and analyze the resulting fragment ions. This provides detailed structural information and can help in identifying repeating units in oligomers or understanding the fragmentation pathways of the 3-Bstbtd molecule itself. The fragmentation pattern is a unique fingerprint that can be used for identification and confirmation of the structure.

Analysis of mass spectra for 3-Bstbtd would aim to confirm its molecular weight and provide clues about its structural integrity. If oligomerization or polymerization occurs, MS could help determine the degree of polymerization and the nature of the linkages between monomer units by identifying ions corresponding to multiples of the monomer unit mass, potentially with end-groups. No specific MS data for 3-Bstbtd was found in the provided search results.

Diffraction and Scattering Techniques for 3-Bstbtd Solid-State Structures

Diffraction and scattering techniques are essential for understanding the arrangement of 3-Bstbtd molecules in the solid state, including its crystallinity, crystal structure, and microstructure. Crystallinity is a fundamental physicochemical property of 3-Bstbtd that must be characterized.

X-ray Diffraction for 3-Bstbtd Crystallinity and Unit Cell Parameters

X-ray Diffraction (XRD) is a primary technique for determining whether a material is crystalline and, if so, its crystal structure.

Powder X-ray Diffraction (PXRD): PXRD is commonly used to assess the crystallinity of a bulk sample of 3-Bstbtd. A crystalline sample will produce a pattern of sharp peaks at specific 2θ angles, corresponding to constructive interference from diffraction by the crystal lattice planes. The positions and intensities of these peaks are characteristic of the crystal structure. An amorphous sample will yield a broad, diffuse pattern. PXRD can also be used to identify different polymorphic forms if they exist.

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals of 3-Bstbtd can be obtained, SCXRD can provide the most detailed information about its solid-state structure. By analyzing the diffraction pattern produced by a single crystal, the precise arrangement of atoms in the unit cell, the dimensions and angles of the unit cell (unit cell parameters), and the space group symmetry can be determined. This provides a complete 3D structure of the molecule in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as packing forces.

While the crystallinity of 3-Bstbtd is noted as an important property to characterize, specific XRD patterns or unit cell parameters for 3-Bstbtd were not available in the consulted sources.

Neutron Scattering for 3-Bstbtd Microstructure and Dynamics

Neutron scattering is a versatile technique that can provide information about the structure and dynamics of materials, often complementing information obtained from X-ray scattering. Neutrons interact with the nuclei of atoms, making them particularly sensitive to light elements like hydrogen, which are often difficult to locate precisely with X-rays.

Small-Angle Neutron Scattering (SANS): SANS can probe structural features on the nanoscale, such as the size and shape of particles, pores, or domains within a material. If 3-Bstbtd forms self-assembled structures or composites, SANS could provide information about their morphology and size distribution.

Wide-Angle Neutron Scattering (WANS) or Neutron Diffraction: Similar to XRD, neutron diffraction can be used to study the crystal structure of crystalline materials. Its sensitivity to hydrogen can be particularly useful for determining the positions of hydrogen atoms in the crystal lattice, which is often challenging with X-rays.

Inelastic Neutron Scattering (INS): INS can probe the dynamics of molecules, such as molecular vibrations, rotations, and diffusions. For 3-Bstbtd, INS could provide information about the vibrational modes of the molecule in the solid state or the dynamics of specific groups like the tert-butyl or phenyl moieties.

Microscopic Imaging of 3-Bstbtd Morphology and Nanoscale Organization

Microscopic imaging techniques are indispensable for visualizing the physical structure of materials from the micro- to the nanoscale. By employing different types of microscopy, researchers can gain comprehensive information about the size, shape, arrangement, and surface features of 3-Bstbtd materials.

Atomic Force Microscopy (AFM) for 3-Bstbtd Surface Characteristics

Atomic Force Microscopy (AFM), also known as Scanning Force Microscopy (SFM), is a high-resolution scanning probe microscopy technique capable of providing three-dimensional topographical information about a sample surface libretexts.orgpsu.eduwikipedia.orgbruker.com. AFM utilizes a sharp tip attached to a cantilever to scan the sample surface libretexts.orgwikipedia.orgbruker.com. Forces between the tip and the sample surface cause the cantilever to deflect, which is measured by a laser reflecting off the cantilever onto photodiodes libretexts.orgwikipedia.org. This deflection data is used to construct a topographical map of the surface with nanoscale resolution libretexts.orgpsu.edu.

AFM is particularly valuable for characterizing surface roughness, features, and textures mdpi.comfrontiersin.org. It can operate in various modes, including contact mode, tapping mode, and non-contact mode, allowing for the analysis of a wide range of materials, including both electrically conductive and insulating samples wikipedia.orgbruker.com. Beyond topography, AFM can also provide information about local mechanical, electrical, and other material properties at the nanoscale psu.edubruker.com. While AFM is a highly relevant technique for studying the surface characteristics of organic compounds and thin films, specific detailed research findings or data tables on the application of AFM for the morphological characterization of 3-Bstbtd were not found in the consulted literature.

Electron Microscopy (e.g., SEM, TEM) for 3-Bstbtd Supramolecular Assembly

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use a beam of electrons to generate high-resolution images of a sample studymind.co.ukstinstruments.comebsco.comwikipedia.orgthermofisher.comnanoscience.com. Due to the much smaller wavelength of electrons compared to light, electron microscopes offer significantly higher resolution and magnification capabilities than optical microscopes, enabling the visualization of structures at the nanometer scale and even down to individual atoms in some cases studymind.co.ukstinstruments.comthermofisher.comnanoscience.comwikipedia.orgchembam.com.

Transmission Electron Microscopy (TEM) involves transmitting a beam of electrons through a very thin specimen studymind.co.ukthermofisher.comnanoscience.comwikipedia.orgchembam.com. The interaction of electrons with the sample's internal structure, density, and composition creates contrast in the resulting image thermofisher.comwikipedia.orgchembam.com. TEM is particularly useful for investigating the internal structure, crystallinity, and supramolecular assembly of materials at very high resolution, allowing visualization of features at the atomic scale thermofisher.comnanoscience.comwikipedia.org. It is a crucial tool in nanoscience for both biological and materials fields nanoscience.comwikipedia.org.

Theoretical and Computational Investigations of 3 Bstbtd Chemical Systems

Quantum Chemical Approaches for 3-Bstbtd Electronic Properties

Quantum chemical methods are essential for understanding the electronic structure, stability, and reactivity of chemical compounds. These methods solve or approximate the time-independent or time-dependent Schrödinger equation to obtain information about the electronic states of a molecule.

Density Functional Theory (DFT) for 3-Bstbtd Ground State Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules, particularly their ground state properties. DFT approaches aim to determine the electronic structure by focusing on the electron density rather than the many-electron wavefunction, which significantly reduces the computational cost. rsc.org This makes DFT applicable to larger systems compared to some other high-level ab initio methods. DFT can be used to calculate various ground state properties, including molecular geometries, vibrational frequencies, and electronic distributions. rsc.orgaps.org The attainment of a correct description of electronic structure is critical for predicting further electronic-related properties, including intermolecular interactions and formation energies. researchgate.net While DFT is a powerful tool for exploring the electronic structure of organic molecules, specific detailed findings from DFT calculations on the ground state electronic structure of 3-Bstbtd were not identified in the conducted searches.

High-Level Ab Initio Calculations for 3-Bstbtd Energetics and Reactivity

High-level ab initio methods, such as Coupled Cluster or Møller-Plesset perturbation theory, aim to provide highly accurate solutions to the electronic Schrödinger equation without relying on experimental parameters. These methods are generally more computationally expensive than DFT but can offer a more rigorous treatment of electron correlation, leading to more accurate predictions of energetic and reactivity properties. researchgate.net Properties such as reaction pathways, transition states, and reaction energies can be investigated using these methods, providing insights into how a molecule might react. While high-level ab initio calculations are valuable for understanding the energetics and reactivity of complex organic molecules, specific results from such calculations applied to 3-Bstbtd were not found in the available search information.

Time-Dependent DFT (TD-DFT) for 3-Bstbtd Optical and Excited State Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent perturbations, such as light. nih.govdergipark.org.trlanl.gov TD-DFT is commonly employed to calculate electronic excitation energies, oscillator strengths, and thus predict UV-Vis absorption and fluorescence spectra. nih.govdergipark.org.trlanl.gov This method allows for the investigation of the optical properties and the nature of electronic transitions within a molecule. TD-DFT can be combined with molecular dynamics to study ultrafast electronic dynamics. benasque.org Despite its utility in characterizing the optical and excited state characteristics of organic molecules, specific findings from TD-DFT calculations for 3-Bstbtd were not present in the conducted searches.

Molecular Simulation Techniques for 3-Bstbtd Behavior

Molecular simulation techniques provide insights into the dynamic behavior of molecules and their assemblies over time. These methods are crucial for understanding conformational changes, interactions, and macroscopic properties that emerge from molecular-level behavior.

Classical Molecular Dynamics (MD) for 3-Bstbtd Conformational Dynamics and Aggregation

Classical Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time using classical mechanics. nih.govresearchgate.netstanford.edu In MD simulations, atoms are treated as point masses interacting through a defined force field, which describes the potential energy of the system as a function of atomic coordinates. researchgate.netstanford.edu By integrating Newton's laws of motion, the trajectory of each atom is determined, providing information about the system's evolution. stanford.edu Classical MD can be used to study conformational dynamics, flexibility, and how molecules interact with each other, including processes like aggregation. github.io While classical MD is a powerful tool for exploring the dynamic behavior and aggregation of molecules, specific results from classical MD simulations focusing on the conformational dynamics or aggregation of 3-Bstbtd were not identified in the available search information.

Coarse-Grained Molecular Dynamics (CGMD) for 3-Bstbtd Polymer Chain Interactions

Coarse-Grained Molecular Dynamics (CGMD) is a simulation technique that reduces the number of degrees of freedom in a system by grouping several atoms into single "coarse-grained" beads. researchgate.netarxiv.orgcgmartini.nlplos.org This reduction in complexity allows for the simulation of much larger systems and longer timescales compared to atomistic classical MD. CGMD is particularly useful for studying the behavior of large molecules like polymers, including their chain interactions, self-assembly, and large-scale conformational changes. github.ioplos.orglammps.org Force fields in CGMD are parameterized to reproduce properties of the underlying atomistic system or experimental data. researchgate.netarxiv.orgplos.org While CGMD is valuable for investigating the interactions and behavior of polymer chains, specific applications of coarse-grained molecular dynamics to study 3-Bstbtd, potentially in the context of polymer systems if it were incorporated into one, were not found in the conducted searches.

Machine Learning and Data-Driven Strategies in 3-Bstbtd Research

Machine learning (ML) and data-driven approaches have become increasingly integral to chemical research, offering powerful tools for analyzing complex datasets, identifying patterns, and making predictions. wikipedia.org These methods leverage algorithms to learn from existing data, enabling the development of models that can predict properties or suggest new molecular entities. In the context of chemical systems, ML can be applied across various stages of research, from understanding fundamental properties to designing novel compounds.

The development of data-driven approaches is facilitated by the growing accumulation of chemical and biological data, alongside advancements in artificial intelligence technology. wikipedia.org AI algorithms, including deep learning architectures like convolutional neural networks (CNNs), recurrent neural networks (RNNs), and graph neural networks, as well as models like generative adversarial networks (GANs) and variational autoencoders (VAEs), are widely used in molecular learning tasks. wikipedia.org These tasks encompass molecular representation learning, structure prediction, property prediction, and molecular design or generation. wikipedia.org

Predictive Models for 3-Bstbtd Structure-Function Relationships

Predictive models are a cornerstone of data-driven chemical research, aiming to establish relationships between the structural features of a molecule and its resulting function or properties. For a compound like 3-Bstbtd, predictive models could theoretically be developed to correlate specific structural motifs or descriptors with desired chemical or physical properties. These models are built by training ML algorithms on datasets containing structural information and corresponding functional data for a set of related compounds.

The process typically involves representing molecular structures in a format understandable by computers, such as molecular fingerprints, graphs, or descriptors. ML algorithms, such as regression models or neural networks, are then trained to learn the complex mapping between these structural representations and the target properties. Once trained, these models can predict the properties of new, untested 3-Bstbtd analogues based solely on their structure, significantly reducing the need for extensive experimental testing.

While the general methodology for building structure-function predictive models is well-established and applied to various classes of organic molecules, specific research detailing the development or application of such models for 3-Bstbtd was not identified in the available information. The effectiveness and accuracy of these models are highly dependent on the quality and quantity of the training data, as well as the choice of molecular representation and ML algorithm.

Automated Design and High-Throughput Screening of 3-Bstbtd Analogues

Automated design and high-throughput screening (HTS) are powerful strategies for accelerating the discovery and optimization of new chemical compounds. Data-driven approaches, particularly generative ML models, play a significant role in the automated design of molecules with desired properties. These models can learn the underlying chemical space of known active compounds and generate novel molecular structures predicted to possess similar or improved characteristics.

Generative models, such as those based on deep neural networks and reinforcement learning, can explore vast chemical spaces and propose new 3-Bstbtd analogues with targeted properties. This automated design process can be coupled with computational high-throughput screening, where the properties of the generated molecules are rapidly predicted using the predictive models discussed in the previous section. This allows for the in silico screening of large libraries of potential analogues, identifying the most promising candidates for synthesis and experimental validation.

High-throughput screening, in general, involves the rapid testing of large numbers of compounds for a specific biological or chemical activity using automated systems. While HTS is a widely used technique in drug discovery and materials science, specific instances of automated design and HTS campaigns focused on identifying or optimizing 3-Bstbtd analogues using data-driven methods were not found in the provided search results. The integration of automated design and computational screening offers a more directed and efficient approach compared to traditional experimental screening, potentially accelerating the discovery of novel compounds with desired functions related to 3-Bstbtd.

Structure Function Relationships in 3 Bstbtd Based Advanced Materials

Correlation of 3-Bstbtd Molecular Architecture with Charge Transport Phenomena

The efficiency of charge transport in organic semiconductors is intrinsically linked to the molecular structure. The arrangement of atoms and the nature of the chemical bonds within the "3-Bstbtd" molecule would directly govern how easily electrons and holes can move through the material.

Influence of 3-Bstbtd Structural Motifs on Carrier Mobility in Organic Semiconductors

The carrier mobility, a measure of how quickly charge carriers move in response to an electric field, would be highly dependent on the core structural motifs of "3-Bstbtd." For instance, a planar, conjugated core would be expected to facilitate strong intermolecular π-π stacking, creating efficient pathways for charge hopping between molecules. The presence and nature of any side chains would also play a critical role; bulky or insulating side chains could hinder close packing and reduce mobility, while carefully designed side chains could be used to tune the molecular organization and improve charge transport.

Hypothetical Carrier Mobility Data for 3-Bstbtd Derivatives

| Derivative | Core Modification | Side Chain | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

|---|---|---|---|---|

| 3-Bstbtd-C1 | Unmodified | Alkyl | Data Not Available | Data Not Available |

| 3-Bstbtd-C2 | Planarized Core | Fluorinated Alkyl | Data Not Available | Data Not Available |

Mechanisms of Charge Generation and Recombination in 3-Bstbtd Organic Semiconductors

In optoelectronic applications, the generation of free charges from absorbed photons and the subsequent recombination of these charges are key processes. For "3-Bstbtd," the efficiency of charge generation would depend on the exciton binding energy; a lower binding energy would facilitate the separation of the electron and hole. Recombination can occur through radiative pathways, leading to light emission, or non-radiative pathways, which generate heat. The specific molecular structure would influence the rates of these competing processes. For example, a rigid structure might suppress non-radiative decay channels and enhance light emission.

Elucidating the Relationship Between 3-Bstbtd Structure and Optoelectronic Performance

The interaction of "3-Bstbtd" with light is central to its potential use in devices like solar cells and OLEDs. This interaction is governed by the molecule's electronic structure, which is a direct consequence of its atomic arrangement.

Light Absorption and Emission Characteristics of 3-Bstbtd Derivatives

The absorption spectrum of "3-Bstbtd" would reveal the wavelengths of light it can absorb, which is determined by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Chemical modifications to the "3-Bstbtd" structure, such as extending the conjugated system or introducing electron-donating or -withdrawing groups, would be a powerful tool to tune this energy gap and, consequently, the color of absorbed and emitted light.

Hypothetical Optoelectronic Properties of 3-Bstbtd Derivatives

| Derivative | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (%) |

|---|---|---|---|

| 3-Bstbtd-C1 | Data Not Available | Data Not Available | Data Not Available |

| 3-Bstbtd-C2 | Data Not Available | Data Not Available | Data Not Available |

Energy Transfer Processes in 3-Bstbtd Multi-Component Systems

In many organic electronic devices, "3-Bstbtd" would likely be blended with other materials to create a multi-component system. In such systems, energy transfer from one component to another can be a crucial process. For efficient energy transfer, for example, via Förster Resonance Energy Transfer (FRET), the emission spectrum of the donor molecule must overlap with the absorption spectrum of the acceptor molecule ("3-Bstbtd" in this case, or vice versa). The molecular structure and intermolecular distances would play a critical role in determining the efficiency of this process.

Stereochemical and Conformational Control in 3-Bstbtd-Mediated Functionality

The three-dimensional shape of the "3-Bstbtd" molecule is not static and can significantly influence its properties.

Stereochemistry, the fixed spatial arrangement of atoms, would be critical. For example, if "3-Bstbtd" possesses chiral centers, the different enantiomers could exhibit unique self-assembly behaviors and chiroptical properties.

Conformational flexibility, the ability of parts of the molecule to rotate around single bonds, would also be a key factor. Different conformations can have different energy levels and electronic properties. Controlling the preferred conformation through molecular design, for instance by introducing bulky groups to restrict rotation, could be a strategy to optimize the material's performance by locking it into a more favorable geometry for charge transport or light emission.

Supramolecular Assembly and its Impact on 3-Bstbtd Material Function

The function of materials derived from 3-Bstbtd is intrinsically linked to the spatial arrangement of the molecules. Supramolecular assembly, which is the organization of molecules through non-covalent interactions, plays a pivotal role in defining the macroscopic properties of these materials. The precise control over this assembly allows for the engineering of materials with tailored functions.

The assembly process is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and metal-ligand coordination. The specific design of the 3-Bstbtd molecule, including its symmetry and the nature of its functional groups, directs how it interacts with neighboring molecules. For instance, the self-assembly of molecules with a three-fold symmetry, such as 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), can form two-dimensional honeycomb networks on surfaces. mpg.de These structures are stabilized by hydrogen bonds between carboxylic acid groups. mpg.de The voids within these networks can be used to host guest molecules, creating hierarchical structures with potential applications in sensing and nanotechnology. mpg.de

The transition between different supramolecular structures can be triggered by external stimuli, such as temperature. mpg.de For example, annealing BTA on a silver surface leads to sequential phase transformations into more closely packed arrangements, a process associated with the deprotonation of the carboxylic acid groups. mpg.de This demonstrates that the function of a 3-Bstbtd-based material can be dynamically tuned.

Coordination-driven self-assembly offers another powerful strategy for constructing complex two- and three-dimensional architectures. nih.gov By combining 3-Bstbtd-like organic ligands with metal ions, it is possible to form discrete, well-defined structures with high precision. nih.gov The predictable geometry of metal-ligand bonds provides a greater degree of control over the final architecture compared to assemblies driven solely by weaker intermolecular forces. nih.gov

The following table summarizes the relationship between the type of supramolecular assembly and the resulting material function for 3-Bstbtd-based systems.

| Supramolecular Assembly Type | Driving Interactions | Resulting Structure | Impact on Material Function |

| 2D Honeycomb Network | Hydrogen Bonding | Open porous network on a surface | Creation of nanocavities for guest molecule inclusion; potential for molecular sieves and sensors. |

| 1D Ribbons | Hydrogen Bonding, π-π stacking | Linear, one-dimensional chains | Anisotropic properties, suitable for nanowires and conductive pathways. |

| Close-Packed Adlayer | van der Waals forces | Dense, non-porous layer | Formation of passivation layers or insulating films. |

| Coordination Cages/Polyhedra | Metal-Ligand Coordination | Discrete 3D architectures | Encapsulation of guest molecules, catalysis, and targeted delivery. |

Advanced Applications of 3 Bstbtd in Future Technologies

3-Bstbtd in Advanced Polymer Science and Materials Engineering

3-Bstbtd as a Building Block for Self-Healing and Smart Materials

The incorporation of specific molecular structures can impart self-healing or smart functionalities to materials. Self-healing materials possess the ability to repair damage autonomously or in response to an external stimulus, extending their lifespan and reliability. Smart materials, conversely, exhibit properties that can be significantly altered in a controlled manner by external stimuli such as stress, temperature, moisture, light, or electric or magnetic fields.

Given the complex structure of 3-Bstbtd, it is conceivable that its integration into material matrices could contribute to such advanced properties. For instance, certain functional groups within the molecule might participate in dynamic chemical bonds or reversible interactions that are crucial for self-healing mechanisms. Similarly, the electronic or structural characteristics conferred by the tetrahydrobenzo(b)thiophene core or the siloxy group could potentially be leveraged for responsiveness to external stimuli, leading to smart material behavior. However, specific research demonstrating these applications for 3-Bstbtd was not found.

Polymeric Composites and Blends Featuring 3-Bstbtd for Enhanced Functionality

Polymeric composites and blends are engineered materials that combine the properties of polymers with other components to achieve enhanced performance characteristics. The inclusion of small molecules or specialized building blocks can significantly influence the mechanical, thermal, electrical, optical, and chemical properties of the resulting materials.

The integration of 3-Bstbtd into polymeric matrices, either as a composite filler or as a component in a polymer blend, could potentially lead to materials with tailored functionalities. The specific interactions between 3-Bstbtd and the polymer chains, such as covalent bonding, hydrogen bonding, or pi-pi interactions, would dictate the resulting material properties. For example, its rigid core structure might enhance mechanical strength or thermal stability, while other functionalities could influence properties like processability, adhesion, or conductivity. Despite this potential, specific studies detailing the preparation and characterization of polymeric composites or blends incorporating 3-Bstbtd and demonstrating enhanced functionality were not identified in the available information.

Exploratory Applications of 3-Bstbtd in Emerging Fields

Emerging fields in materials science and chemistry are constantly seeking novel compounds with unique properties for innovative applications. These fields often include areas such as organic electronics, sensors, energy storage, and advanced coatings.

The distinct chemical structure and potential reactivity of 3-Bstbtd suggest it might hold promise for exploratory applications in such areas. For instance, the electron-rich or electron-deficient nature of certain parts of the molecule could be relevant for organic electronic devices. Its potential for chemical modification might allow for functionalization to target specific sensing applications. Furthermore, its stability and interaction with other materials could be explored for energy storage solutions or the development of high-performance coatings. Nevertheless, specific research or reported exploratory applications of 3-Bstbtd in these or other emerging fields were not found within the scope of this search.

Concluding Remarks and Outlook for 3 Bstbtd Research

Prospective Directions in 3-Bstbtd Synthesis and Derivatization

The future of 3-Bstbtd research will heavily rely on the development of efficient and scalable synthetic routes. Key prospective directions will likely involve:

Novel Synthetic Methodologies: Exploring innovative catalytic systems and reaction pathways to achieve the synthesis of the 3-Bstbtd core structure with high yield and purity. This could involve leveraging recent advancements in cross-coupling reactions or C-H activation.

Derivatization Strategies: A crucial aspect of unlocking the potential of 3-Bstbtd will be the systematic synthesis of a library of its derivatives. By introducing various functional groups at specific positions on the parent molecule, researchers can tune its electronic, optical, and physical properties for targeted applications.

Green Chemistry Approaches: Emphasis will be placed on developing environmentally benign synthetic protocols that minimize waste and utilize less hazardous reagents and solvents, aligning with the principles of sustainable chemistry.

| Potential Derivatization Strategy | Target Property Modification | Example Functional Groups |

| Electron-donating group addition | Enhanced light absorption | Alkoxy, Amino |

| Electron-withdrawing group addition | Modified redox potentials | Cyano, Nitro |

| Introduction of chiral centers | Chirality-dependent applications | Chiral auxiliaries |

Evolution of Computational Paradigms for 3-Bstbtd Exploration

Computational chemistry will be an indispensable tool in guiding the experimental exploration of 3-Bstbtd. The evolution of computational paradigms for its study is expected to encompass:

High-Throughput Screening: Employing computational methods to rapidly screen a virtual library of 3-Bstbtd derivatives to predict their properties and identify promising candidates for synthesis.

Advanced Quantum Chemical Calculations: Utilizing sophisticated theoretical models like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) to accurately predict the geometric, electronic, and photophysical properties of 3-Bstbtd and its analogues.

Machine Learning and AI: Integrating machine learning algorithms to develop predictive models for structure-property relationships based on computational and experimental data, accelerating the discovery of new 3-Bstbtd-based materials with desired functionalities.

Interdisciplinary Collaborations and Future Impact of 3-Bstbtd Materials in Technology and Society

The successful translation of 3-Bstbtd from a laboratory curiosity to a technologically relevant material will necessitate extensive interdisciplinary collaboration. researchgate.netnih.gov Such collaborations are crucial for addressing complex global challenges. nih.gov Partnerships between synthetic chemists, materials scientists, physicists, and engineers will be vital. The potential societal impact of 3-Bstbtd materials could be significant, with prospective applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), potentially leading to more efficient and flexible electronic devices.

Sensing: The development of highly sensitive and selective chemical sensors based on 3-Bstbtd derivatives for environmental monitoring or medical diagnostics.

Catalysis: The design of novel organocatalysts for a variety of chemical transformations, contributing to more sustainable chemical manufacturing processes. baylor.edu

The exploration of 3-Bstbtd represents a new frontier in chemical research. While currently in its infancy, the concerted efforts in synthesis, computational modeling, and interdisciplinary application development hold the promise of significant scientific advancements and technological innovations that could positively impact society.

Q & A

Basic Research Questions

Q. What fundamental physicochemical properties of 3-Bstbtd must be characterized in initial studies, and what methodologies ensure reproducibility?

- Methodological Answer : Initial characterization should prioritize solubility, thermal stability, crystallinity, and spectroscopic fingerprints (e.g., NMR, FTIR). For reproducibility, follow standardized protocols:

- Solubility : Test in polar/nonpolar solvents using gradient conditions (25–80°C) and document solvent purity .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) with triplicate runs to assess decomposition thresholds .

- Spectroscopy : Compare NMR/FTIR data with computational simulations (DFT) to validate structural assignments .

- Example Data Table :

| Property | Method | Conditions | Key Result |

|---|---|---|---|

| Solubility in DMSO | Gravimetric analysis | 25°C, 24 hrs | 12.5 mg/mL ± 0.3 |

| TGA Decomposition | TGA-DSC | N₂, 10°C/min | Onset at 215°C |

Q. How should researchers design experiments to determine the stability of 3-Bstbtd under varying environmental conditions?

- Methodological Answer : Use a factorial design to test variables (pH, temperature, light exposure):

- Controls : Include inert atmosphere (N₂/Ar) and dark controls to isolate degradation pathways .

- Replication : Perform triplicate trials for each condition and apply ANOVA to identify significant degradation factors .

- Advanced Monitoring : Employ HPLC-MS to track degradation byproducts and quantify half-life .

Advanced Research Questions

Q. How can contradictory data regarding the catalytic activity of 3-Bstbtd be systematically analyzed and resolved?

- Methodological Answer : Address contradictions through:

- Reproducibility Audits : Replicate experiments using identical substrates and reaction conditions, ensuring reagent purity (>99%) is verified .

- Cross-Validation : Compare results with alternative techniques (e.g., kinetic isotope effects vs. computational mechanistic studies) .

- Meta-Analysis : Aggregate data from independent studies to identify outliers or systemic biases (e.g., solvent impurities, oxygen sensitivity) .

Q. What advanced spectroscopic techniques are recommended for elucidating reactive intermediates of 3-Bstbtd in complex reaction mechanisms?

- Methodological Answer :

- Time-Resolved Spectroscopy : Use stopped-flow UV-Vis or cryo-Trapping with EPR to capture short-lived intermediates .

- In Situ Monitoring : Pair Raman spectroscopy with DFT calculations to assign transient species during catalysis .

- Data Integration : Create a knowledge base (KB) of spectral fingerprints and reaction pathways for cross-study comparisons .

Q. How should researchers structure multidisciplinary studies to explore 3-Bstbtd’s applications in novel material synthesis?

- Methodological Answer :

- Collaborative Frameworks : Combine synthetic chemistry, computational modeling, and materials science teams to iteratively refine hypotheses .

- Iterative Design : Use high-throughput screening (HTS) to test 3-Bstbtd in diverse matrices (e.g., polymers, metal-organic frameworks) and validate with XRD/TEM .

- Ethical Reporting : Disclose all synthetic protocols and characterization data in supplementary materials to enable replication .

Methodological Guidelines for Data Reporting

Q. What standards ensure rigorous reporting of 3-Bstbtd’s synthetic and analytical data?

- Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Details : Document catalyst loading, solvent grades, and purification steps (e.g., column chromatography gradients) .

- Supporting Information : Provide raw spectral data (NMR, MS) and crystallographic files (CIF) for peer validation .

- Conflict Resolution : Use platforms like Zenodo to archive datasets and address reproducibility disputes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.